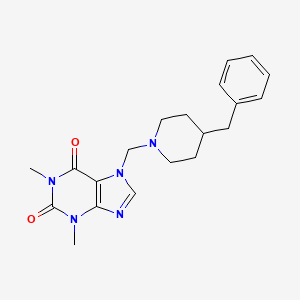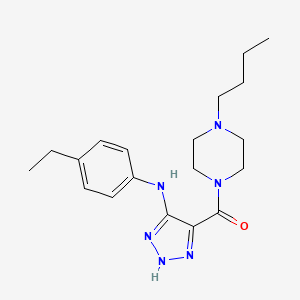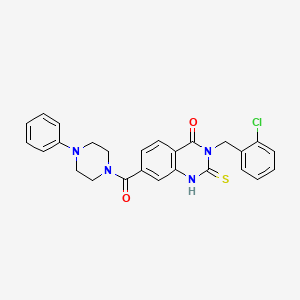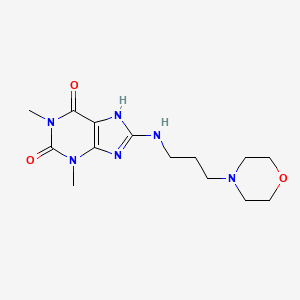![molecular formula C14H23N6O3S+ B14098144 Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-](/img/structure/B14098144.png)
Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- is a compound known for its involvement in various biochemical processes. It is a derivative of adenosine, where the 5’ position is modified with a (3-aminopropyl)methylsulfonio group. This compound is also referred to as decarboxylated S-adenosylmethionine sulfate salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- can be synthesized from L-methionine and adenosine triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase . The reaction involves the transfer of a methyl group from L-methionine to the adenosine molecule, forming the sulfonium ion.
Industrial Production Methods
Industrial production of this compound involves the optimization of microbial strains to enhance the expression and activity of methionine adenosyltransferase. Genetic modifications, such as overexpression in Pichia pastoris, Saccharomyces cerevisiae, and Escherichia coli, have been employed to improve yields . Additionally, bioprocess strategies like optimizing the feeding modes of methanol, glycerol, and L-methionine substrates have been implemented to increase production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- undergoes several types of reactions, including transmethylation, transsulfuration, and aminopropylation . These reactions are crucial for its role in various biochemical pathways.
Common Reagents and Conditions
The compound typically reacts with nucleophiles due to the presence of the sulfonium ion, which activates the attached carbons towards nucleophilic attack . Common reagents include methyl donors and nucleophiles that participate in the aforementioned reactions.
Major Products
The major products formed from these reactions include polyamines such as spermidine, spermine, and thermospermine . These polyamines are essential for cellular functions, including DNA stabilization and regulation of ion channels.
Aplicaciones Científicas De Investigación
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- involves its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, and proteins, thereby regulating their function . The sulfonium ion in the compound activates the attached carbons towards nucleophilic attack, facilitating these methylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
S-adenosylmethionine (SAM): A precursor to adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy-, involved in similar biochemical processes.
S-adenosylhomocysteine (SAH): A product of SAM-dependent methylation reactions, which can inhibit methyltransferases.
S-adenosyl-3-methylthiopropylamine: Another derivative of SAM, involved in polyamine biosynthesis.
Uniqueness
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- is unique due to its specific role in the biosynthesis of polyamines and its ability to act as a methyl donor in various biochemical reactions. Its sulfonium ion structure provides a high group transfer potential, making it highly reactive and efficient in these processes .
Propiedades
IUPAC Name |
3-aminopropyl-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBITIXDCPNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865048 |
Source


|
| Record name | (3-Aminopropyl){[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfanium (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-chloro-4-methoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14098065.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098080.png)
![3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098091.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098097.png)

![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14098103.png)
![4-[3-(Piperidin-4-yl)-1H-pyrazol-4-yl]-2-(pyrrolidin-1-yl)pyrimidine triHCl](/img/structure/B14098107.png)
![Disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14098112.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098125.png)
![5-Benzyl-2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol](/img/structure/B14098130.png)
![(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14098136.png)
